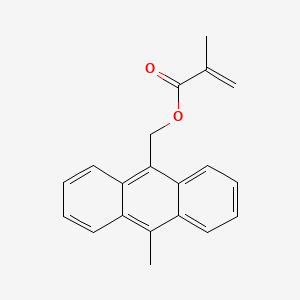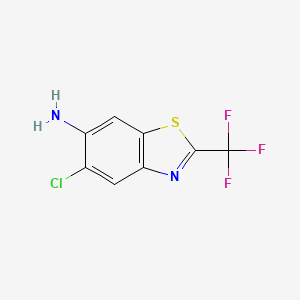
(10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C20H18O2. It is known for its unique structure, which includes an anthracene moiety substituted with a methyl group at the 10th position and a methylprop-2-enoate ester group at the 9th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate typically involves the esterification of 10-methylanthracene-9-carboxylic acid with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an anhydrous solvent like dichloromethane for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
(10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, (10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
The anthracene moiety exhibits fluorescence, making it useful in imaging and diagnostic applications .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The ability to modify the anthracene and ester groups allows for the design of molecules with specific biological activities .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science .
作用机制
The mechanism of action of (10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate involves its interaction with molecular targets through its anthracene and ester groups. The anthracene moiety can intercalate into nucleic acids, affecting DNA replication and transcription. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .
相似化合物的比较
Similar Compounds
Anthracene: A parent compound with similar structural features but lacking the ester group.
9-Methylanthracene: Similar to (10-Methylanthracen-9-YL)methyl 2-methylprop-2-enoate but without the ester group.
Anthraquinone: An oxidized derivative of anthracene with different chemical properties.
Uniqueness
The combination of these functional groups allows for versatile modifications and the exploration of new chemical and biological activities .
属性
CAS 编号 |
57504-09-3 |
|---|---|
分子式 |
C20H18O2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
(10-methylanthracen-9-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C20H18O2/c1-13(2)20(21)22-12-19-17-10-6-4-8-15(17)14(3)16-9-5-7-11-18(16)19/h4-11H,1,12H2,2-3H3 |
InChI 键 |
KWXRJCHEYQJZBG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)COC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)


phosphanium iodide](/img/structure/B14607882.png)


![2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid](/img/structure/B14607896.png)
![1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14607902.png)


![3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one](/img/structure/B14607910.png)
